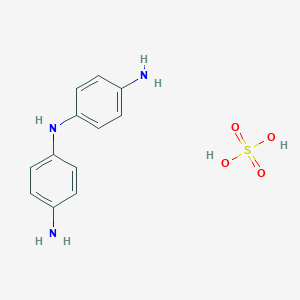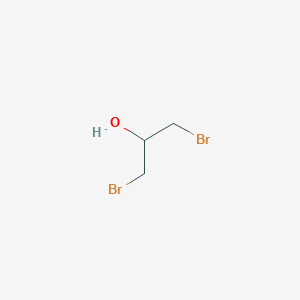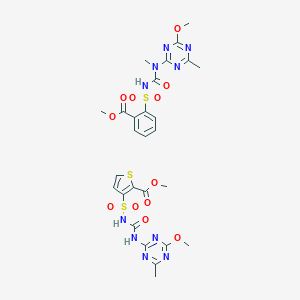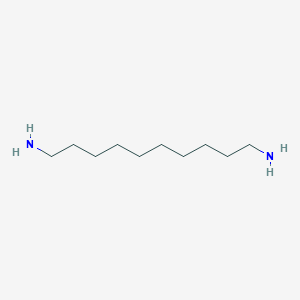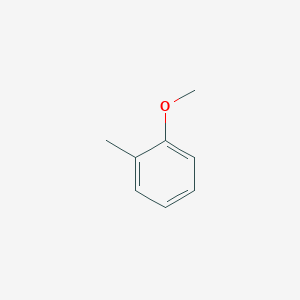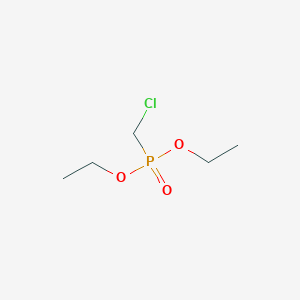
Fosfonato de dietilo (clorometil)
Descripción general
Descripción
Diethyl (chloromethyl)phosphonate is an organophosphorus compound with the molecular formula C5H12ClO3P. It is a clear, colorless to light yellow liquid that is primarily used as a reactant in various organic synthesis reactions . This compound is known for its versatility in chemical reactions, making it a valuable intermediate in the synthesis of more complex molecules.
Aplicaciones Científicas De Investigación
Diethyl (chloromethyl)phosphonate has a wide range of applications in scientific research:
Mecanismo De Acción
Target of Action
Diethyl (chloromethyl)phosphonate is a reactant involved in various chemical reactions . .
Mode of Action
The mode of action of Diethyl (chloromethyl)phosphonate primarily involves its role as a reactant in chemical reactions. It is involved in subsequent alkylation after nucleophilic substitution, one-pot alkylation-boration of α-haloalkylphosphonates, synthesis of cyclopentane and pyrrolidine derivatives via regioselective insertion reactions, and phosphorylation leading to P-containing cyclopropanes .
Biochemical Pathways
The biochemical pathways affected by Diethyl (chloromethyl)phosphonate are related to its role in chemical reactions. It is involved in the formation of C-C bonds , which can lead to the synthesis of various organic compounds.
Result of Action
The result of Diethyl (chloromethyl)phosphonate’s action is the formation of new organic compounds through various chemical reactions . .
Action Environment
The action of Diethyl (chloromethyl)phosphonate can be influenced by various environmental factors, such as temperature, pH, and the presence of other chemicals. For example, its boiling point is 109-110 °C at 10 mmHg, and it has a density of 1.2 g/mL at 25 °C . These properties can affect the compound’s stability and efficacy in different environments.
Análisis Bioquímico
Biochemical Properties
Diethyl (chloromethyl)phosphonate plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds. It is involved in reactions such as subsequent alkylation after nucleophilic substitution and one-pot alkylation-boration of α-haloalkylphosphonates . The compound interacts with various enzymes and proteins, including those involved in phosphorylation reactions leading to P-containing cyclopropanes . These interactions are crucial for the compound’s role in biochemical synthesis and its utility in creating complex organic molecules.
Cellular Effects
Diethyl (chloromethyl)phosphonate has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s reactivity allows it to participate in phosphorylation reactions, which are essential for regulating cellular activities . Additionally, its interactions with enzymes and proteins can lead to changes in cellular metabolism, impacting the overall function and health of the cells.
Molecular Mechanism
The molecular mechanism of diethyl (chloromethyl)phosphonate involves its ability to form bonds with biomolecules, leading to enzyme inhibition or activation. The compound’s reactivity allows it to participate in phosphorylation reactions, which can alter gene expression and cellular function . By binding to specific enzymes and proteins, diethyl (chloromethyl)phosphonate can modulate their activity, leading to various biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of diethyl (chloromethyl)phosphonate can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that diethyl (chloromethyl)phosphonate is relatively stable under controlled conditions, but its reactivity can lead to degradation over time . Long-term exposure to the compound can result in changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of diethyl (chloromethyl)phosphonate vary with different dosages in animal models. At lower doses, the compound may have minimal impact on cellular function, while higher doses can lead to toxic or adverse effects . Studies have shown that there are threshold effects, where the compound’s impact on cellular function becomes more pronounced at higher concentrations. Toxic effects at high doses can include enzyme inhibition, disruption of cellular metabolism, and potential damage to tissues and organs.
Metabolic Pathways
Diethyl (chloromethyl)phosphonate is involved in various metabolic pathways, including those related to phosphorylation reactions. The compound interacts with enzymes and cofactors that facilitate its incorporation into metabolic processes . These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic activity of cells and tissues.
Transport and Distribution
Within cells and tissues, diethyl (chloromethyl)phosphonate is transported and distributed through interactions with transporters and binding proteins . These interactions help to localize and accumulate the compound in specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is crucial for its role in biochemical reactions and its impact on cellular function.
Subcellular Localization
Diethyl (chloromethyl)phosphonate is localized in specific subcellular compartments, where it can interact with target enzymes and proteins . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. This subcellular localization is essential for the compound’s activity and function, as it allows it to participate in localized biochemical reactions and cellular processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Diethyl (chloromethyl)phosphonate can be synthesized through several methods. One common method involves the reaction of diethyl phosphite with formaldehyde and hydrochloric acid. The reaction typically proceeds as follows:
(C2H5O)2P(O)H+CH2O+HCl→(C2H5O)2P(O)CH2Cl+H2O
The reaction is carried out under controlled conditions to ensure high yield and purity of the product .
Industrial Production Methods: In industrial settings, the production of diethyl (chloromethyl)phosphonate often involves large-scale reactors and continuous flow systems to optimize the reaction conditions and maximize output. The use of catalysts and advanced purification techniques ensures the production of high-quality diethyl (chloromethyl)phosphonate suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions: Diethyl (chloromethyl)phosphonate undergoes a variety of chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction: It can be oxidized to form phosphonic acids or reduced to form phosphonates.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Major Products: The major products formed from these reactions include substituted phosphonates, phosphonic acids, and various alkylated derivatives .
Comparación Con Compuestos Similares
- Diethyl (hydroxymethyl)phosphonate
- Diethyl (bromomethyl)phosphonate
- Diethyl (iodomethyl)phosphonate
Comparison: Diethyl (chloromethyl)phosphonate is unique due to its reactivity and versatility in chemical reactions. Compared to its bromomethyl and iodomethyl counterparts, the chloromethyl derivative is more readily available and cost-effective . The hydroxymethyl derivative, on the other hand, is less reactive but can be used in specific applications where milder reaction conditions are required .
Propiedades
IUPAC Name |
1-[chloromethyl(ethoxy)phosphoryl]oxyethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12ClO3P/c1-3-8-10(7,5-6)9-4-2/h3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZBIWKMCTWJLPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CCl)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClO3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1062883 | |
| Record name | Phosphonic acid, (chloromethyl)-, diethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1062883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3167-63-3 | |
| Record name | Diethyl P-(chloromethyl)phosphonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3167-63-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phosphonic acid, P-(chloromethyl)-, diethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003167633 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diethyl (chloromethyl)phosphonate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67753 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phosphonic acid, P-(chloromethyl)-, diethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phosphonic acid, (chloromethyl)-, diethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1062883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethyl (chloromethyl)phosphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.666 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Diethyl (chloromethyl)phosphonate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H3LYK2K3U6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


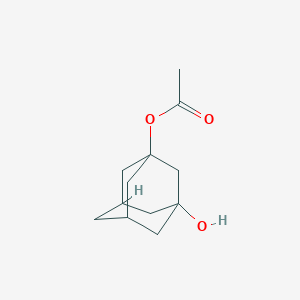
![5-[[4-[2-[5-Ethyl-6-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]pyridin-2-yl]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B146500.png)

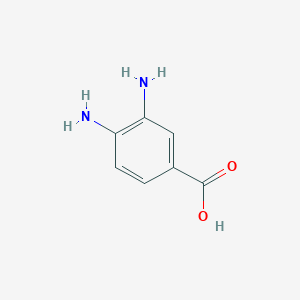
![Isothiazolo[2,3-a]benzimidazole, 2,3-dihydro-, 1-oxide (9CI)](/img/structure/B146505.png)
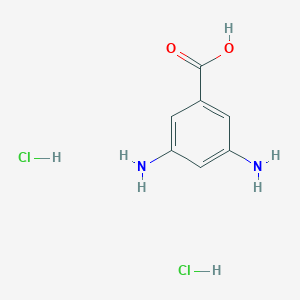
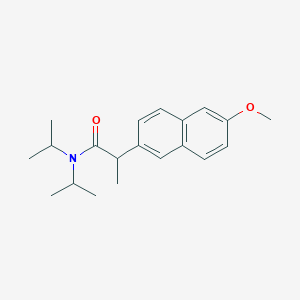
![(6R,7R)-7-Amino-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B146509.png)
